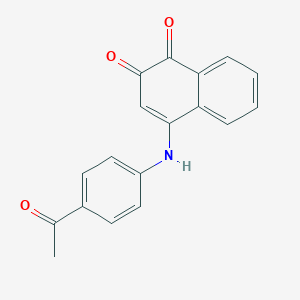![molecular formula C20H21NO B3829481 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
Overview
Description
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a phenyl group and a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through the aldol condensation of cyclohexanone with benzaldehyde under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Amination: The phenylethylamino group can be introduced through a reductive amination reaction, where the cyclohexenone is reacted with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the aldol condensation and Friedel-Crafts acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone core to a cyclohexanol derivative.
Substitution: The phenyl and phenylethylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamino group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar in structure but lacks the phenylethylamino group.
Cyclohexanone: Similar core structure but lacks the phenyl and phenylethylamino groups.
Phenylethylamine: Contains the phenylethylamino group but lacks the cyclohexenone core.
Uniqueness
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one is unique due to the combination of its cyclohexenone core with both phenyl and phenylethylamino groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-phenyl-3-(2-phenylethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-14-18(17-9-5-2-6-10-17)13-19(15-20)21-12-11-16-7-3-1-4-8-16/h1-10,15,18,21H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDWYTOTTMSSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3829400.png)
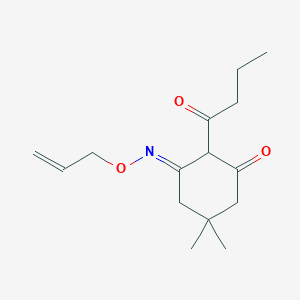


![methyl 2-[(E)-ethoxyiminomethyl]-5,5-dimethyl-3-oxocyclopentene-1-carboxylate](/img/structure/B3829443.png)
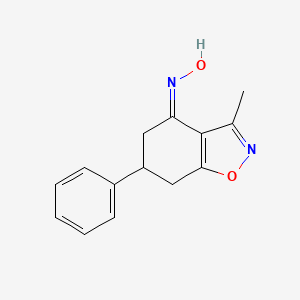
![[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate](/img/structure/B3829451.png)
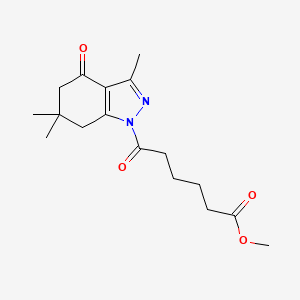
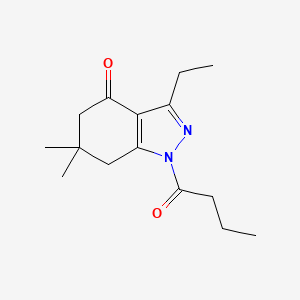
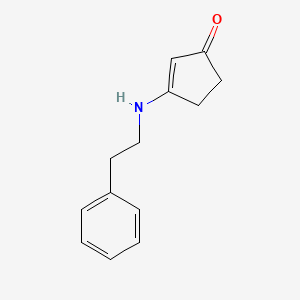
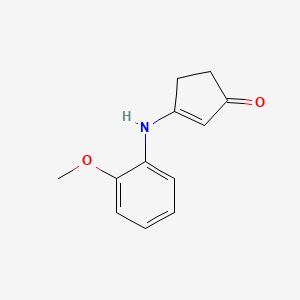
![2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]cyclopentane-1,3-dione](/img/structure/B3829485.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3829495.png)
